Propallylonal's Distinctive β-Bromoallyl Substitution Confers Differentiated Molecular Properties Versus Aprobarbital
Propallylonal incorporates a β-bromoallyl moiety at the C5 position of the barbituric acid core, a structural modification absent in its non-brominated analog aprobarbital (5-allyl-5-isopropylbarbituric acid) [1]. This bromine substitution increases molecular weight and alters the compound's lipophilicity profile relative to aprobarbital, which directly impacts its gas chromatographic retention behavior and requires distinct analytical reference standards for accurate identification and quantification in forensic and clinical toxicology applications [1].
| Evidence Dimension | Molecular structure and physicochemical differentiation |
|---|---|
| Target Compound Data | 5-(β-bromoallyl)-5-isopropylbarbituric acid; C₁₀H₁₃BrN₂O₃; MW 289.13 g/mol; bromine content 27.64% |
| Comparator Or Baseline | Aprobarbital: 5-allyl-5-isopropylbarbituric acid; C₁₀H₁₄N₂O₃; MW 210.23 g/mol; bromine content 0% |
| Quantified Difference | MW difference: +78.9 g/mol (bromine substitution); bromine content difference: +27.64% |
| Conditions | Structural comparison based on chemical formulae and molecular weights per NIST Chemistry WebBook |
Why This Matters
The bromine substitution renders propallylonal analytically distinct from aprobarbital, necessitating compound-specific reference materials for accurate identification and preventing substitution in applications requiring precise mass spectrometric or chromatographic detection.
- [1] NIST Chemistry WebBook. Propallylonal (CAS 545-93-7). National Institute of Standards and Technology. View Source
